![molecular formula C28H40N7O18P3S B1221953 4-hydroxybenzoyl-CoA CAS No. 27718-41-8](/img/structure/B1221953.png)
4-hydroxybenzoyl-CoA
Overview
Description
4-hydroxybenzoyl-CoA is a hydroxybenzoyl-CoA that is the S-(4-hydroxybenzoyl) derivative of coenzyme A . The enzyme this compound thioesterase (EC 3.1.2.23) catalyzes the reaction this compound + H2O ⇌ 4-hydroxybenzoate + CoA . This enzyme belongs to the family of hydrolases, specifically those acting on thioester bonds .
Synthesis Analysis
The synthesis of this compound involves the enzyme 4-hydroxybenzoate—CoA ligase, which uses ATP, 4-hydroxybenzoate, and CoA as substrates to produce AMP, diphosphate, and this compound . A substrate activity screen identified benzoyl-CoA thioesters as the most active substrates .Molecular Structure Analysis
The three-dimensional structure of this compound thioesterase from Pseudomonas sp. strain CBS-3 has been determined . Each subunit of the homotetramer is characterized by a five-stranded anti-parallel beta-sheet and three major alpha-helices .Chemical Reactions Analysis
The enzyme this compound thioesterase catalyzes the reaction this compound + H2O ⇌ 4-hydroxybenzoate + CoA . This enzyme participates in 2,4-dichlorobenzoate degradation .Physical And Chemical Properties Analysis
This compound is an organic compound containing a coenzyme A substructure linked to an acyl chain . It has a chemical formula of C28H40N7O18P3S and a molar mass of 887.64 .Scientific Research Applications
Enzymatic Role in Anaerobic Metabolism
4-Hydroxybenzoyl-CoA plays a significant role in the anaerobic metabolism of phenolic compounds, as demonstrated by Brackmann and Fuchs (1993) in their study of this compound reductase from a denitrifying Pseudomonas species. This enzyme reductively dehydroxylates this compound to benzoyl-CoA, participating in the degradation of various aromatic compounds under anoxic conditions (Brackmann & Fuchs, 1993).
Involvement in High-Affinity Uptake and Ligase Activities
Merkel et al. (1989) explored the initial steps of anaerobic 4-hydroxybenzoate degradation in Rhodopseudomonas palustris. They found that 4-hydroxybenzoyl coenzyme A (this compound) is formed as an early intermediate, indicating its essential role in high-affinity uptake and ligase activities (Merkel et al., 1989).
Redox Centers and Catalytic Mechanism
Boll et al. (2001) studied the redox centers of this compound reductase, revealing its unique position in the xanthine oxidase family of molybdenum cofactor-containing enzymes. This study provided insights into the catalytic mechanism and electron transfer within the enzyme (Boll et al., 2001).
Structural Aspects and Electron Flow
The structure of this compound reductase was elucidated by Unciuleac et al. (2004), showing an additional [4Fe-4S] cluster and suggesting an inverted electron transfer chain. This structural understanding aids in comprehending the enzyme's function in the anaerobic degradation of phenolic compounds (Unciuleac et al., 2004).
Catalysis of this compound Thioesterase
Zhuang et al. (2012) explored the catalytic mechanism of this compound thioesterase from Pseudomonas sp. strain CBS3. This enzyme plays a crucial role in the final step of the 4-chlorobenzoate degradation pathway, emphasizing the importance of this compound in bacterial metabolic pathways (Zhuang et al., 2012).
Mechanism of Action
Future Directions
4-Hydroxybenzoic acid (4-HBA), a product of 4-hydroxybenzoyl-CoA, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Future research may focus on developing new compounds using 4-HBA .
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybenzenecarbothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-3-5-16(36)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVXPVBFJBTNIJ-TYHXJLICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N7O18P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950415 | |
Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27718-41-8 | |
Record name | Coenzyme A, S-(4-hydroxybenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27718-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybenzoyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027718418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-hydroxybenzoyl-CoA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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